Cas no 32860-56-3 (Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin)
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin Chemical and Physical Properties
Names and Identifiers
-
- Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin
- Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin
- A-cyclodextrin
- ARQITQMHQNGIEE-FJFUKXEISA-N
- Mono-6-o-(p-toluenesulfonyl)-
- DTXSID00659774
- alpha-Cyclodextrin,6-p-toluenesulfonate
- MFCD09038532
- mono-6-O-(p-Toluenesulfonyl)-alpha-cyclodextrine
- [(1S,3R,6S,8R,11S,13R,16S,18R,21S,23R,26S,28R,32S,34S,36S,38S,40S,42S)-31,32,33,34,35,36,37,38,39,40,41,42-dodecahydroxy-10,15,20,25,30-pentakis(hydroxymethyl)-2,4,7,9,12,14,17,19,22,24,27,29-dodecaoxaheptacyclo[26.2.2.23,6.28,11.213,16.218,21.223,26]dotetracontan-5-yl]methyl 4-methylbenzenesulfonate
- PUBCHEM_44629832
- M1644
- 32860-56-3
-
- MDL: MFCD09038532
- Inchi: InChI=1S/C43H66O32S/c1-12-2-4-13(5-3-12)76(61,62)63-11-19-37-25(54)31(60)43(69-19)74-36-18(10-48)67-41(29(58)23(36)52)72-34-16(8-46)65-39(27(56)21(34)50)70-32-14(6-44)64-38(26(55)20(32)49)71-33-15(7-45)66-40(28(57)22(33)51)73-35-17(9-47)68-42(75-37)30(59)24(35)53/h2-5,14-60H,6-11H2,1H3/t14-,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-/m1/s1
- InChI Key: ARQITQMHQNGIEE-FUPLYMQKSA-N
- SMILES: N/A
Computed Properties
- Exact Mass: 1126.33000
- Monoisotopic Mass: 1126.326
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 17
- Hydrogen Bond Acceptor Count: 32
- Heavy Atom Count: 76
- Rotatable Bond Count: 9
- Complexity: 1940
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 18
- Undefined Atom Stereocenter Count : 12
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -10.8
- Topological Polar Surface Area: 506A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.586
- Melting Point: 221-225 ºC
- Boiling Point: 1454.324 °C at 760 mmHg
- Flash Point: 833.345 °C
- Refractive Index: 1.593
- PSA: 506.42000
- LogP: -10.25240
- Solubility: Not determined
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | M1644-1G |
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | >85.0%(HPLC) | 1g |
¥4600.00 | 2024-04-16 | |
| BAI LING WEI Technology Co., Ltd. | M1644-1G |
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin |
32860-56-3 | 85.0%(LC) | 1G |
¥ 5365 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | M1644-200MG |
Mono-6-O-(p-toluenesulfonyl)-alpha-cyclodextrin |
32860-56-3 | 85.0%(LC) | 200MG |
¥ 1990 | 2022-04-26 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M863409-250mg |
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | ≥85%(HPLC) | 250mg |
2,116.80 | 2021-05-17 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28730-100mg |
Mono-6-o-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | 100mg |
¥1038.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M28730-250mg |
Mono-6-o-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | 250mg |
¥2408.0 | 2021-09-08 | ||
| abcr | AB252258-200 mg |
mono-6-O-(p-Toluenesulfonyl)-alpha-cyclodextrine, 85%; . |
32860-56-3 | 85% | 200mg |
€339.10 | 2023-06-22 | |
| abcr | AB252258-1 g |
mono-6-O-(p-Toluenesulfonyl)-alpha-cyclodextrine, 85%; . |
32860-56-3 | 85% | 1g |
€1034.40 | 2023-06-22 | |
| TRC | M732793-2.5mg |
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | 2.5mg |
$ 50.00 | 2022-06-02 | ||
| TRC | M732793-5mg |
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin |
32860-56-3 | 5mg |
$ 65.00 | 2022-06-02 |
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin Suppliers
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin Related Literature
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Hongxia Li,Aikifa Raza,Qiaoyu Ge,Jin-You Lu,TieJun Zhang Soft Matter, 2020,16, 6841-6849
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin
Research Brief on Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin (CAS: 32860-56-3): Recent Advances and Applications
Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin (CAS: 32860-56-3) is a chemically modified cyclodextrin derivative that has garnered significant attention in the field of chemical biology and pharmaceutical sciences. This compound, often abbreviated as TsO-α-CD, serves as a versatile intermediate for further functionalization, enabling the development of novel drug delivery systems, supramolecular hosts, and catalytic frameworks. Recent studies have highlighted its unique properties, including enhanced solubility, selective binding capabilities, and improved stability, making it a promising candidate for various biomedical applications.
One of the most notable advancements in the research of TsO-α-CD is its role in drug formulation and delivery. A 2023 study published in the Journal of Controlled Release demonstrated that TsO-α-CD could effectively encapsulate hydrophobic drugs, such as paclitaxel, significantly improving their bioavailability and reducing systemic toxicity. The study employed nuclear magnetic resonance (NMR) spectroscopy and molecular dynamics simulations to elucidate the host-guest interactions, revealing a high affinity between TsO-α-CD and the drug molecules. These findings underscore the potential of TsO-α-CD as a key component in next-generation nanocarriers for cancer therapy.
In addition to its pharmaceutical applications, TsO-α-CD has been explored as a chiral selector in enantiomeric separation. A recent publication in Analytical Chemistry (2024) reported the successful use of TsO-α-CD as a stationary phase modifier in capillary electrophoresis. The study achieved baseline separation of several racemic mixtures, including nonsteroidal anti-inflammatory drugs (NSAIDs), with remarkable efficiency. The researchers attributed this success to the compound's ability to form stable inclusion complexes with enantiomers, driven by its tosyl group's steric and electronic effects. This breakthrough opens new avenues for the development of cost-effective and high-resolution chiral separation techniques.
Another exciting development involves the application of TsO-α-CD in enzyme mimicry and catalysis. A 2024 paper in Nature Communications detailed the synthesis of a TsO-α-CD-based artificial enzyme capable of catalyzing the hydrolysis of ester bonds with near-native efficiency. The engineered system leveraged the compound's hydrophobic cavity and the tosyl group's nucleophilic properties to create a microenvironment resembling natural enzyme active sites. This innovation holds promise for industrial biocatalysis, where traditional enzymes often face limitations in stability and reusability.
Despite these advancements, challenges remain in the large-scale production and application of TsO-α-CD. A 2023 review in Chemical Reviews highlighted the need for more sustainable synthesis routes, as the current methods often involve hazardous reagents and generate significant waste. Researchers are actively exploring green chemistry approaches, such as microwave-assisted synthesis and biocatalytic modifications, to address these concerns. Additionally, further studies are required to fully understand the long-term biocompatibility and pharmacokinetics of TsO-α-CD-based formulations in vivo.
In conclusion, Mono-6-O-(p-toluenesulfonyl)-α-cyclodextrin (CAS: 32860-56-3) continues to be a focal point of research in chemical biology and pharmaceutical sciences. Its unique structural features and multifunctional properties make it a valuable tool for drug delivery, chiral separation, and biocatalysis. As the field progresses, interdisciplinary collaborations and innovative synthesis strategies will be crucial to unlocking its full potential and translating laboratory findings into real-world applications.
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